zinc;1-bromo-3-fluorobenzene-4-ide;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;1-bromo-3-fluorobenzene-4-ide;iodide is a chemical compound that combines zinc with 1-bromo-3-fluorobenzene and iodide. This compound is of interest in various fields of chemistry due to its unique properties and reactivity. It is often used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1-bromo-3-fluorobenzene-4-ide;iodide typically involves the reaction of 1-bromo-3-fluorobenzene with zinc in the presence of iodide. One common method is the formation of a Grignard reagent, where 1-bromo-3-fluorobenzene reacts with magnesium to form 1-bromo-3-fluorophenylmagnesium bromide. This intermediate is then treated with zinc iodide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;1-bromo-3-fluorobenzene-4-ide;iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide or alkoxide ions are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
Zinc;1-bromo-3-fluorobenzene-4-ide;iodide has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which zinc;1-bromo-3-fluorobenzene-4-ide;iodide exerts its effects depends on the specific reaction it is involved in. In Suzuki-Miyaura coupling, the mechanism involves oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst . The molecular targets and pathways involved are primarily related to the formation of carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the zinc and iodide components.
4-Bromo-3-fluorophenylzinc iodide: A closely related compound with similar reactivity and applications.
Uniqueness
Zinc;1-bromo-3-fluorobenzene-4-ide;iodide is unique due to the presence of both zinc and iodide, which can enhance its reactivity and versatility in organic synthesis. The combination of these elements allows for specific reactions that may not be possible with other similar compounds.
Eigenschaften
Molekularformel |
C6H3BrFIZn |
---|---|
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
zinc;1-bromo-3-fluorobenzene-4-ide;iodide |
InChI |
InChI=1S/C6H3BrF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
GNZHZNSHJWDVSO-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC(=[C-]1)F)Br.[Zn+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.